2-Phenylthiophenol
Overview
Description
2-Phenylthiophenol is a useful research compound. Its molecular formula is C12H10S and its molecular weight is 186.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
- Antimicrobial Activity: 2-Aminothiophenes, including derivatives of 2-phenylthiophenol, are important in developing drugs with antimicrobial, antifungal, and antitumor activities. Novel ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives demonstrate significant antibacterial activity (Prasad et al., 2017).
Organocatalytic Domino Reactions
- Biochemistry and Pharmaceutical Science Applications: Highly functionalized tetrahydrothiophenes, synthesized using organocatalytic domino reactions involving this compound derivatives, are significant in biochemistry and pharmaceutical science (Brandau et al., 2006).
Chemoselective Synthesis and X-ray Characterization
- Organic Crystal Studies: The chemoselective synthesis of S-(2-aminophenyl) cyclohexylcarbamothioate, derived from 2-aminothiophenol, provides insights into molecular structures, useful in materials science and chemistry (Doğan et al., 2020).
Photochemical Properties
- Molecular Re-router in Photochemistry: Terthiophene derivatives, including this compound derivatives, display reversible cyclization and cycloreversion reactions, altering absorption peak wavelengths, which is important in photochemistry (Kawai et al., 2004).
Development of Biologically Active Compounds
- Potential Biological Activity: Various derivatives of this compound, including substituted methylamines and ethylamines, show potential for biological activity, contributing to medicinal chemistry and drug development (Beaton et al., 1976).
Complexes with Thiolato and Dithiolato Ligands
- Synthesis of Oxorhenium(V) Compounds: The synthesis of new oxorhenium(V) compounds using this compound derivatives explores their potential in chemistry and material science. These compounds could have applications in catalysis and materials research (Li et al., 2005).
Synthesis of Polythiophenes
- Development of Semiconductor Materials: Polythiophenes with carboxylic acids, synthesized using this compound derivatives, offer insights into semiconductor materials, potentially useful in electronics and materials science (Bertran et al., 2010).
Synthesis of Heterocycles
- Creating Novel Heterocycles: The chemistry of 2-aminothiophenol, a derivative of this compound, is employed in synthesizing various heterocycles, showing potential in drug discovery and synthetic chemistry (El-Shaieb, 2007).
Large Scale Reductive Cleavage
- Refinery and Petroleum Processing: The large-scale reductive cleavage of dibenzothiophene to prepare this compound aids in understanding hydrodesulfurization, crucial for refinery design and petroleum processing technology (DiCesare & White, 2000).
Antitumor Activities
- Cancer Research: Synthesis of new 2-phenylbenzothiazoles, using 2-aminothiophenol, has demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, contributing to cancer research and drug development (Mortimer et al., 2006).
Functionalized Thiophene Derivatives
- Organic Field-Effect Transistors: Mixed phenylene-thiophene oligomers, synthesized using this compound derivatives, show high carrier mobilities, indicating their potential in developing organic field-effect transistors and electronic devices (Mushrush et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
2-phenylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUPGFJVNJNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375144 | |
Record name | 2-Phenylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-96-2 | |
Record name | 2-Phenylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylthiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.